ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
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Description
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate is a chemical compound with the molecular formula C18H17N3O5 and a molecular weight of 355.34 . It is an ester, which is a class of compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains an ester functional group, which is characterized by a carbonyl adjacent to an ether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H17N3O5), molecular weight (355.34), and likely presence of a benzimidazole ring and an ester group .Scientific Research Applications
- Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate derivatives have demonstrated antibacterial properties. Researchers have explored their efficacy against various bacterial strains, making them potential candidates for novel antibiotics .
- Studies suggest that these compounds exhibit antitumor activity. Researchers have investigated their effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further research may uncover their precise mechanisms .
- Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory diseases .
- Preliminary studies indicate that these compounds possess antiviral activity. Researchers have explored their effects against specific viruses, including RNA and DNA viruses. Further investigations are needed to validate their potential as antiviral agents .
- Some derivatives of this compound have been evaluated for ulcerogenic effects. Understanding their impact on gastric mucosa and ulcer formation is crucial for drug safety assessment .
Antibacterial Activity
Antitumor Potential
Anti-Inflammatory Effects
Antiviral Properties
Ulcerogenic Activity
properties
IUPAC Name |
ethyl 2-(6-nitro-2-phenylbenzimidazol-1-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-18(22)12(2)26-20-16-11-14(21(23)24)9-10-15(16)19-17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXZVGAFGATAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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